![molecular formula C10H9F3N2O2 B1313162 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one CAS No. 162748-20-1](/img/structure/B1313162.png)
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one
Overview
Description
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H9F3N2O2 It is known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazolidinone moiety
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)aniline and glyoxal.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imidazolidinone ring.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction in larger reactors with optimized conditions to ensure consistent yield and quality.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with modified properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.
Scientific Research Applications
Organic Synthesis
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:
- Substitution Reactions : The trifluoromethoxy group can be substituted with nucleophiles to create derivatives with modified properties.
- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate or reduction with sodium borohydride, allowing for the modification of functional groups within the molecule.
Medicinal Chemistry
This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry:
-
Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involves apoptosis induction and cell cycle arrest .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Apoptosis induction A549 15.3 Cell cycle arrest HepG2 10.8 Intrinsic pathway activation - Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in tumor growth signaling pathways, contributing to its anticancer properties .
Material Science
In industrial applications, this compound is explored for its role in developing materials with specific properties, such as polymers and coatings. Its unique trifluoromethoxy group enhances material characteristics like chemical resistance and stability.
Case Study 1: Structure-Activity Relationship (SAR)
A notable study investigated the SAR of imidazolidinone derivatives, revealing that modifications to the trifluoromethoxy group significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cells compared to their electron-donating counterparts .
Case Study 2: Pharmacokinetics and Bioavailability
Research focused on the pharmacokinetics and bioavailability of this compound has shown promising absorption characteristics that could facilitate its development into a therapeutic agent. This aspect is crucial for advancing it from laboratory research to clinical applications .
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in modulating the compound’s binding affinity and specificity. The imidazolidinone ring structure contributes to the overall stability and reactivity of the molecule, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one can be compared with similar compounds, such as:
1-[4-(Methoxy)phenyl]imidazolidin-2-one: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-[4-(Trifluoromethyl)phenyl]imidazolidin-2-one: The presence of a trifluoromethyl group instead of a trifluoromethoxy group leads to variations in reactivity and applications.
1-[4-(Fluoromethoxy)phenyl]imidazolidin-2-one: The substitution of a single fluorine atom affects the compound’s overall behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct properties and enhances its potential for various applications.
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique chemical structure, characterized by the presence of a trifluoromethoxy group and an imidazolidinone moiety, suggests a variety of therapeutic applications, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its role in enzyme inhibition.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, research has shown that it exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action appears to involve the induction of apoptosis through intrinsic and extrinsic pathways, leading to cell cycle arrest and subsequent cell death .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 15.3 | Cell cycle arrest |
HepG2 | 10.8 | Intrinsic pathway activation |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes relevant to cancer progression. For example, it has been shown to inhibit certain kinases involved in tumor growth signaling pathways. This inhibition may contribute to its overall anticancer activity by blocking critical pathways that cancer cells rely on for proliferation .
Case Studies and Research Findings
A notable study conducted on the structure-activity relationship (SAR) of imidazolidinone derivatives indicated that modifications to the trifluoromethoxy group significantly influenced biological activity. The study found that compounds with electron-withdrawing groups exhibited enhanced potency against cancer cells compared to their electron-donating counterparts .
Another investigation focused on the pharmacokinetics and bioavailability of this compound, revealing promising absorption characteristics that could facilitate its development into a therapeutic agent .
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIJGXRRJDGGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441122 | |
Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162748-20-1 | |
Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.